2-(4-methoxy-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide
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Overview
Description
2-(4-methoxy-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features an indole ring substituted with a methoxy group and a thieno[3,4-c]pyrazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxy-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the construction of the thieno[3,4-c]pyrazole ring system. The final step involves the coupling of these two moieties through an acetamide linkage. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to streamline the process and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxy-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the indole ring can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetamide linkage can be reduced to form an amine.
Substitution: The hydrogen atoms on the indole and thieno[3,4-c]pyrazole rings can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxylated indole derivative, while reduction of the acetamide linkage can produce an amine-substituted compound.
Scientific Research Applications
2-(4-methoxy-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in studies to understand the interactions of heterocyclic compounds with biological systems.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the areas of anti-cancer and anti-inflammatory drugs.
Industry: It can be used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxy-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and thieno[3,4-c]pyrazole rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid: This compound also features a methoxy-substituted indole ring and has applications in medicinal chemistry.
1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid ethyl ester: Another indole derivative with potential pharmaceutical applications.
Uniqueness
2-(4-methoxy-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide is unique due to its combination of the indole and thieno[3,4-c]pyrazole ring systems, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H18N4O2S |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-(4-methoxyindol-1-yl)-N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide |
InChI |
InChI=1S/C17H18N4O2S/c1-20-17(12-9-24-10-13(12)19-20)18-16(22)8-21-7-6-11-14(21)4-3-5-15(11)23-2/h3-7H,8-10H2,1-2H3,(H,18,22) |
InChI Key |
LJCUBUYGIGDNKF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2CSCC2=N1)NC(=O)CN3C=CC4=C3C=CC=C4OC |
Origin of Product |
United States |
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